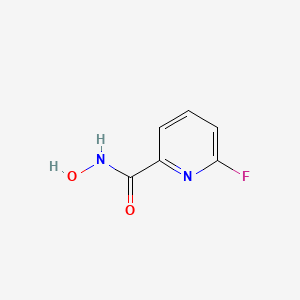
3-Amino-2-(4-methylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with nitromethane to form a nitroalkane intermediate, which is then reduced to the corresponding amine using hydrogenation or other reducing agents . The final step involves the addition of a hydroxyl group to the amine, typically through a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Amino-2-(4-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The nitro group in the intermediate can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-2-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in additional interactions . These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-Amino-2-(4-methylcyclohexyl)propan-1-ol can be compared with other similar compounds, such as 3-aminopropan-1-ol and 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol .
3-aminopropan-1-ol: This compound has a similar structure but lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
3-amino-2-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-10,12H,2-7,11H2,1H3 |
Clave InChI |
UDRRFWZLPQMWJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


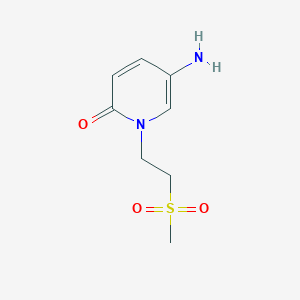
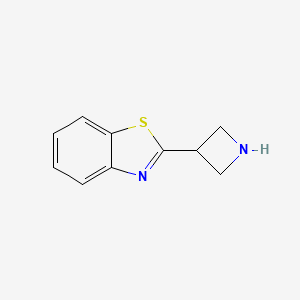
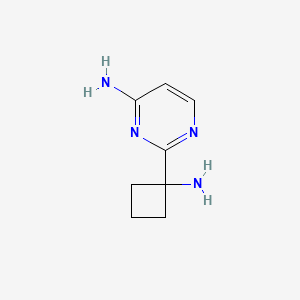
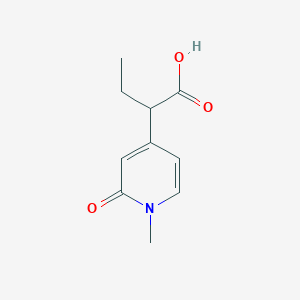
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
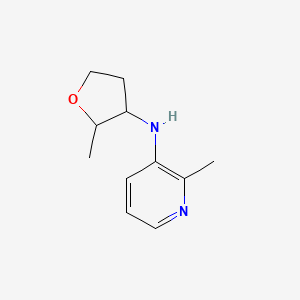
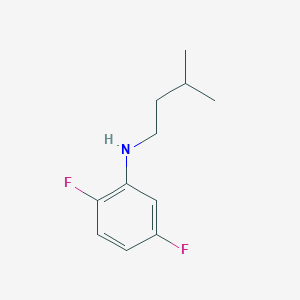
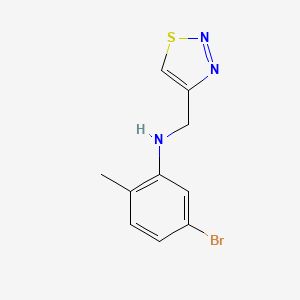
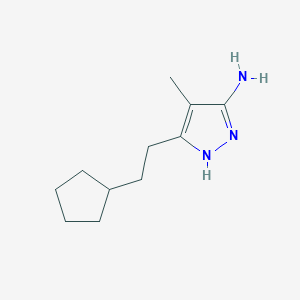
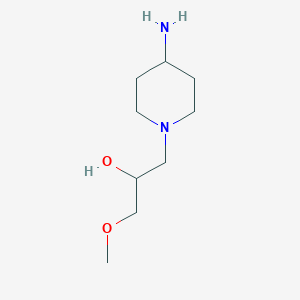
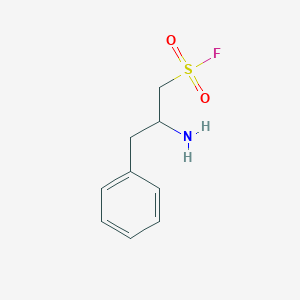
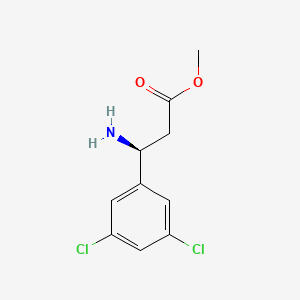
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
